molecular formula C8H8BrClOZn B1592903 5-Bromo-2-methoxybenzylzinc chloride solution CAS No. 352530-35-9

5-Bromo-2-methoxybenzylzinc chloride solution

Cat. No. B1592903
CAS RN: 352530-35-9
M. Wt: 300.9 g/mol
InChI Key: VGKCWJCGDDKRRZ-UHFFFAOYSA-M
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Description

5-Bromo-2-methoxybenzylzinc chloride solution is a chemical compound with the linear formula CH3OC6H3(Br)CH2ZnCl . It is typically available as a 0.5 M solution in tetrahydrofuran (THF) .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methoxybenzylzinc chloride solution is represented by the linear formula CH3OC6H3(Br)CH2ZnCl . The molecular weight of this compound is 300.90 .


Physical And Chemical Properties Analysis

5-Bromo-2-methoxybenzylzinc chloride solution is typically stored at temperatures between 2-8°C . It has a molecular weight of 300.90 .

Scientific Research Applications

Cyclization Reactions in Organic Synthesis

  • In a study by (Macdonald & Proctor, 1970), cyclization of certain chloride compounds with aluminum chloride yielded products demonstrating the properties of a monoaryl ketone. This showcases the role of related compounds in organic synthesis, particularly in cyclization reactions.

Application in Protein Modification

Antibacterial Properties

Photodynamic Therapy for Cancer Treatment

  • The study (The new zinc phthalocyanine having high singlet oxygen quantum yield substituted with new benzenesulfonamide derivative groups containing schiff base) by Pişkin et al. (2020) discusses zinc phthalocyanine derivatives with properties useful in photodynamic therapy for cancer. Compounds similar to 5-Bromo-2-methoxybenzylzinc chloride may play a role in developing such treatments.

Identification and Analysis in Forensic Science

Synthesis of Novel Chemical Compounds

Safety and Hazards

This compound is classified as having Acute Toxicity (Oral - Category 4), Carcinogenicity (Category 2), Flammability (Liquid - Category 2), Skin Corrosion (Category 1B), and Specific Target Organ Toxicity (Single Exposure - Category 3) . The precautionary statements include P210, P260, P280, P305 + P351 + P338, P370 + P378, and P403 + P235 .

Mechanism of Action

Target of Action

This compound is a type of organozinc reagent , which are commonly used in organic chemistry for various types of chemical reactions, including nucleophilic addition and substitution reactions .

Mode of Action

The mode of action of 5-Bromo-2-methoxybenzylzinc chloride solution involves its interaction with other chemical entities in a reaction mixture. As an organozinc compound, it can act as a nucleophile, attacking electrophilic carbon atoms in suitable substrates . The exact nature of these interactions and the resulting changes would depend on the specific reaction conditions and the other reactants present .

Biochemical Pathways

The 5-Bromo-2-methoxybenzylzinc chloride solution can participate in various biochemical pathways depending on the reaction it is involved in. It can affect different pathways based on its role as a nucleophile and the specific substrates it interacts with . .

Result of Action

The molecular and cellular effects of the action of 5-Bromo-2-methoxybenzylzinc chloride solution would depend on the specific reaction it is used in. As a nucleophile, it can facilitate the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Action Environment

The action, efficacy, and stability of 5-Bromo-2-methoxybenzylzinc chloride solution can be influenced by various environmental factors. These include the temperature, solvent, concentration of the solution, and the presence of other reactants . For instance, it is typically stored at 2-8°C to maintain its stability .

properties

IUPAC Name

4-bromo-2-methanidyl-1-methoxybenzene;chlorozinc(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrO.ClH.Zn/c1-6-5-7(9)3-4-8(6)10-2;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKCWJCGDDKRRZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)[CH2-].Cl[Zn+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClOZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

352530-35-9
Record name 352530-35-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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